molecular formula C13H18N6 B12933552 9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine

9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine

Cat. No.: B12933552
M. Wt: 258.32 g/mol
InChI Key: KSFKJNCPDZPGEN-HXNLBGINSA-N
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Description

9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system attached to a cyclopentyl group with an aminopropenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:

    Formation of the Cyclopentyl Group: The cyclopentyl group is synthesized through a series of reactions, including cyclization and functional group modifications.

    Attachment of the Aminopropenyl Side Chain: The aminopropenyl side chain is introduced through a reaction involving an appropriate amine and an alkene precursor.

    Formation of the Purine Ring System: The purine ring system is constructed through a series of cyclization and condensation reactions, often involving formamide derivatives and other nitrogen-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing double bonds or nitro groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between purine derivatives and biological macromolecules. Its structure allows for the investigation of binding affinities and the identification of potential biological targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its purine-based structure suggests potential activity against various diseases, including cancer and viral infections. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the synthesis of advanced materials and the optimization of industrial reactions.

Mechanism of Action

The mechanism of action of 9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside with a similar ring system.

    Cyclopentyladenosine: A synthetic compound with a cyclopentyl group attached to the purine ring.

Uniqueness

9-((1S,3R)-3-(3-Aminoprop-1-en-1-yl)cyclopentyl)-9H-purin-6-amine is unique due to its specific combination of structural features, including the aminopropenyl side chain and the cyclopentyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C13H18N6

Molecular Weight

258.32 g/mol

IUPAC Name

9-[(1S,3R)-3-[(E)-3-aminoprop-1-enyl]cyclopentyl]purin-6-amine

InChI

InChI=1S/C13H18N6/c14-5-1-2-9-3-4-10(6-9)19-8-18-11-12(15)16-7-17-13(11)19/h1-2,7-10H,3-6,14H2,(H2,15,16,17)/b2-1+/t9-,10+/m1/s1

InChI Key

KSFKJNCPDZPGEN-HXNLBGINSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H]1/C=C/CN)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

C1CC(CC1C=CCN)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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